N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide
CAS No.:
Cat. No.: VC15714454
Molecular Formula: C15H13N3O4
Molecular Weight: 299.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O4 |
|---|---|
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-methylbenzamide |
| Standard InChI | InChI=1S/C15H13N3O4/c1-10-4-2-3-5-13(10)15(20)17-16-9-11-8-12(18(21)22)6-7-14(11)19/h2-9,19H,1H3,(H,17,20)/b16-9+ |
| Standard InChI Key | RBWLOLQPGLSXJV-CXUHLZMHSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Introduction
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide is a complex organic compound with a molecular formula of C15H13N3O4 and a molecular weight of 299.28142 g/mol . This compound belongs to the class of hydrazides, which are known for their diverse biological activities and applications in pharmaceuticals and materials science.
Synthesis and Preparation
While specific synthesis details for N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide are not readily available, compounds with similar structures are often synthesized through condensation reactions between hydrazides and aldehydes or ketones. For instance, related compounds like 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide are synthesized using conventional methods or ultrasound-assisted techniques to enhance yield and reduce reaction time .
Safety and Handling
Information on the safety and handling of N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide is limited. Generally, compounds with nitro groups can be sensitive to heat and light, and handling should be done with caution to avoid potential hazards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume